2-Bromo-5-cyclopropoxynicotinic acid
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Overview
Description
2-Bromo-5-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 2-position and a cyclopropoxy group at the 5-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxynicotinic acid typically involves the bromination of a nicotinic acid derivative followed by the introduction of the cyclopropoxy group. One common method is the bromination of 5-cyclopropoxynicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Each step is optimized for yield and purity, and the final product is obtained through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclopropoxynicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-cyclopropoxynicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Studies focus on its efficacy and safety in preclinical models.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets .
Comparison with Similar Compounds
5-Bromonicotinic Acid: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-5-chlorobenzoic Acid: Contains a bromine atom and a chlorine atom on a benzoic acid ring.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid: Another related compound with different substituents, used in the synthesis of therapeutic agents.
Uniqueness: 2-Bromo-5-cyclopropoxynicotinic acid is unique due to the presence of both a bromine atom and a cyclopropoxy group on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrNO3 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-8-7(9(12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
LBVNIMXTSBRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)Br)C(=O)O |
Origin of Product |
United States |
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